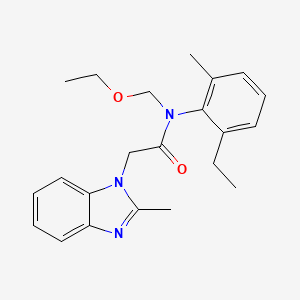

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide

Beschreibung

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide is an acetamide derivative featuring a substituted phenyl group (2-ethyl-6-methylphenyl), an ethoxymethyl moiety, and a 2-methylbenzodiazolyl substituent.

Eigenschaften

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-5-18-11-9-10-16(3)22(18)25(15-27-6-2)21(26)14-24-17(4)23-19-12-7-8-13-20(19)24/h7-13H,5-6,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGSTTQZFCAZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C(=NC3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:

Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of the Acetamide Group:

Ethoxymethylation: The final step involves the ethoxymethylation of the nitrogen atom using ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chloroacetamide Herbicides (e.g., Acetochlor)

- Structure : Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) shares the ethoxymethyl and substituted phenyl groups but replaces the benzodiazolyl moiety with a chlorine atom .

- Activity: Acetochlor inhibits very long-chain fatty acid synthesis in plants, making it a pre-emergent herbicide .

- Environmental Impact : Acetochlor degrades into metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OA), which are persistent in groundwater . Regulatory measures in some regions prohibit its use due to toxicity concerns . The target compound’s environmental persistence would depend on the stability of the benzodiazolyl group.

Benzothiazole-Based Acetamides

- Example : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () features a benzothiazole ring instead of benzodiazolyl.

- Synthesis : Prepared via imidazole-mediated coupling, this compound crystallizes in a triclinic system with intermolecular hydrogen bonding .

- Applications : Benzothiazoles are utilized in medicinal chemistry (e.g., antimicrobial agents) and materials science . The target compound’s benzodiazolyl group may enhance binding to biological targets compared to benzothiazoles.

Triazole- and Sulfanyl-Linked Acetamides

- Examples : Compounds like N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide () incorporate sulfanyl and triazole groups.

- Properties : The sulfanyl linkage improves solubility and metabolic stability, while triazole rings enhance π-π stacking interactions . The target compound lacks these groups but may exhibit stronger aromatic stacking via the benzodiazolyl system.

Medicinal Chemistry Analogs

- Example : The triazoloquinazoline derivative in contains a benzodiazolyl-ethyl group linked to a triazole core.

- Activity : Such compounds are explored for kinase inhibition or anticancer activity . The target compound’s simpler structure (lacking the triazoloquinazoline scaffold) may prioritize cost-effective synthesis but reduce target specificity.

Comparative Data Table

Key Research Findings

- Structural Influence on Activity : The benzodiazolyl group’s nitrogen-rich structure may facilitate hydrogen bonding or metal coordination, distinguishing it from chloroacetamides (herbicidal) or benzothiazoles (antimicrobial) .

- Synthetic Challenges : Benzodiazolyl incorporation likely requires specialized reagents (e.g., benzodiazole precursors) compared to simpler chloro or benzothiazole analogs .

- Regulatory Considerations : If developed as an agrochemical, the compound’s environmental persistence must be evaluated against benchmarks like acetochlor .

Biologische Aktivität

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide, with the CAS number 429640-11-9, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies to understand its biological significance.

The molecular formula of this compound is with a molecular weight of approximately 365.477 g/mol. The structure features an ethoxymethyl group, a substituted phenyl ring, and a benzodiazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes that play roles in disease progression.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer models.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | [Study 1] |

| HeLa (Cervical) | 15.0 | [Study 2] |

| A549 (Lung) | 10.0 | [Study 3] |

Case Studies

Case Study 1: Breast Cancer Inhibition

In a study published in Journal of Medicinal Chemistry, researchers explored the anti-proliferative effects of the compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anti-cancer agent.

Case Study 2: Mechanism Elucidation

Another study focused on elucidating the mechanism of action through which this compound exerts its effects on cancer cells. It was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors.

Toxicological Profile

While the biological activity is promising, toxicity assessments are crucial for understanding safety profiles. Current data indicate that the compound exhibits moderate toxicity in non-target organisms, necessitating further investigation into its environmental impact and safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.